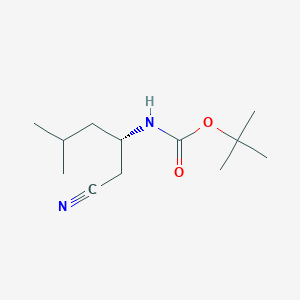

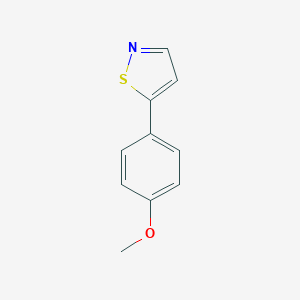

(S)-N-Boc-2-amino-4-methylpentyl cyanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-N-Boc-2-amino-4-methylpentyl cyanide” is a cyanide compound. Cyanides are chemical compounds which are fast-acting poisons with a chemical formula CN−. Cyanides consist of one nitrogen atom and a carbon atom connected to each other with a triple bond . They are found in many plants and can be produced by certain types of bacteria, fungi, and algae .

Synthesis Analysis

Cyanide compounds are used in various industries including the mining of silver and gold. They are also used in plastic production of all kinds of dyes as well as in chemical laboratories . The cyanide as hydrocyanic acid (HCN) is released from cyanide complexes by means of a manual reflux-distillation operation and absorbed in a scrubber containing sodium hydroxide solution . The cyanide ion in the absorbing solution is converted to cyanogen chloride by reactions with chloramine-T, that subsequently reacts with pyridine and barbituric acid to give a red-colored complex .Molecular Structure Analysis

Cyanide is a compound composed of a carbon atom triple-bonded to a nitrogen atom (C≡N) . It is a naturally occurring chemical that can be produced by certain types of bacteria, fungi, and algae and found in several types of plants, seeds, and fruit stones, including bamboo, cassava, bitter almonds, apples, and peaches .Chemical Reactions Analysis

Cyanide ions get into the environment mainly from wastewater. These compounds can also enter the environment as a result of fires at industrial workshops and houses as well as from tobacco smoke . Their form determines their destiny within the environmental means of their transport toxicity and ecotoxicity .Physical And Chemical Properties Analysis

Cyanide is a rapidly acting, poisonous chemical that can exist as a solid, solution (liquid) or gas . All forms of cyanide are poisonous. Cyanide salts are used in metallurgy, mainly gold extraction, electroplating and metal cleaning .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-cyano-4-methylpentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-9(2)8-10(6-7-13)14-11(15)16-12(3,4)5/h9-10H,6,8H2,1-5H3,(H,14,15)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYHFWNDSROMGX-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B177203.png)

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)

![2-[4-Amino(methyl)anilino]-1-ethanol](/img/structure/B177221.png)